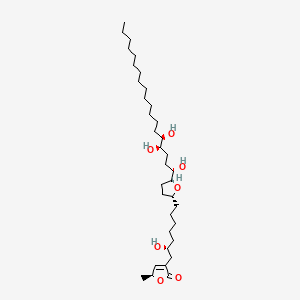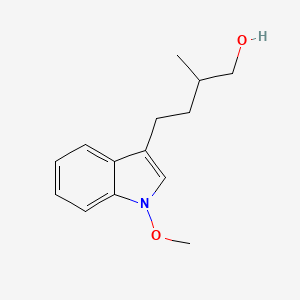
alpha,beta-Dihydroxanthohumol
Overview
Description
Dihydroxanthohumol is a prenylated flavonoid derived from the female flowers of the hop plant (Humulus lupulus L.) species in the family Cannabaceae . It is a bioactive compound with potential pharmacological activities, including anti-inflammatory, anti-cancer, anti-oxidant, and anti-diabetic properties . Dihydroxanthohumol is a derivative of xanthohumol, which is known for its diverse biological features .
Preparation Methods
Dihydroxanthohumol can be synthesized from xanthohumol through various chemical reactions. One method involves the biotransformation of xanthohumol using fungi such as Fusarium tricinctum . Another approach is the chemical modification of xanthohumol, which includes the addition of hydroxyl groups to the xanthohumol structure . Industrial production methods typically involve the extraction of xanthohumol from hops, followed by its chemical conversion to dihydroxanthohumol .
Chemical Reactions Analysis
Dihydroxanthohumol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of dihydroxanthohumol can lead to the formation of tetrahydroxanthohumol .
Scientific Research Applications
Dihydroxanthohumol has a wide range of scientific research applications. In chemistry, it is studied for its potential as a natural antioxidant and its ability to inhibit the production of nitric oxide . In biology, dihydroxanthohumol is investigated for its anti-inflammatory and anti-cancer properties . In medicine, it is explored for its potential use in the treatment of various diseases, including cancer and diabetes . In the industry, dihydroxanthohumol is used in the production of dietary supplements and functional foods .
Mechanism of Action
The mechanism of action of dihydroxanthohumol involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolic activation of procarcinogens . Dihydroxanthohumol also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the induction of antioxidant enzymes . Additionally, it inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing inflammation and promoting apoptotic cell death .
Comparison with Similar Compounds
Dihydroxanthohumol is similar to other prenylated flavonoids such as xanthohumol, isoxanthohumol, and 8-prenylnaringenin . it is unique in its specific hydroxylation pattern, which contributes to its distinct biological activities . Compared to xanthohumol, dihydroxanthohumol has been shown to have higher tissue concentrations and greater stability in vivo . Isoxanthohumol and 8-prenylnaringenin also exhibit anti-cancer properties, but their mechanisms of action and potency differ from those of dihydroxanthohumol .
Properties
IUPAC Name |
1-[2,4-dihydroxy-6-methoxy-3-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O5/c1-13(2)4-10-16-18(24)12-19(26-3)20(21(16)25)17(23)11-7-14-5-8-15(22)9-6-14/h4-6,8-9,12,22,24-25H,7,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTCZHIDEDUTBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=C(C=C1O)OC)C(=O)CCC2=CC=C(C=C2)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102448-00-0 | |
| Record name | α,β-Dihydroxanthohumol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102448-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha,beta-Dihydroxanthohumol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035440 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine;hydrochloride](/img/structure/B1248113.png)






